molecular formula C15H11NO3 B3050487 4,4-Diphenyl-1,3-oxazolidine-2,5-dione CAS No. 26314-06-7

4,4-Diphenyl-1,3-oxazolidine-2,5-dione

Cat. No.: B3050487
CAS No.: 26314-06-7
M. Wt: 253.25 g/mol
InChI Key: JEVIEYZRIYPTPK-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1,3-oxazolidine-2,5-dione (CAS 26314-06-7) is a heterocyclic compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . This compound serves as a key scaffold in agrochemical research, particularly in the investigation of novel acaricidal agents. As a close structural isomer of 2,4-diphenyl-1,3-oxazolines, it is utilized in scaffold hopping strategies to study structure-activity relationships and explore interactions with biological targets such as chitin synthase 1 . The 1,3-oxazolidine-2,5-dione heterocycle is also recognized in organic synthesis for its role as the N-carboxyanhydride of an amino acid, which has been employed in solid-phase peptide synthesis and as a support for enzyme immobilization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-diphenyl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-13-15(16-14(18)19-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVIEYZRIYPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)OC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282926
Record name 4,4-diphenyl-1,3-oxazolidine-2,5-dione
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Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26314-06-7
Record name NSC28812
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-diphenyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Precursor Synthesis and Starting Material Derivatization

The journey to synthesizing 4,4-Diphenyl-1,3-oxazolidine-2,5-dione commences with the preparation and derivatization of key precursors. These initial steps are fundamental in setting the stage for the ultimate ring formation.

Approaches from Alpha-Substituted Carboxylic Acids

The primary and most direct precursor for this compound is the alpha-substituted carboxylic acid, α,α-diphenylglycine. This non-proteinogenic amino acid serves as the foundational building block upon which the heterocyclic ring is constructed. The conformational preferences of α,α-diphenylglycine residues have been studied, indicating a versatility that can influence the formation of subsequent structures. nih.gov The synthesis of the target oxazolidinedione hinges on the effective conversion of this amino acid into a reactive intermediate suitable for cyclization.

A common strategy involves the use of phosgene (B1210022) or its safer equivalent, triphosgene, to react with the amino acid. wikipedia.orgwikiwand.com This process transforms the amino and carboxylic acid functionalities into a highly reactive N-carboxyanhydride.

Another established approach, known as the Leuchs method, involves the heating of an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum. wikipedia.orgfrontiersin.org This intramolecular condensation reaction yields the desired N-carboxyanhydride. The initial step in this sequence is the derivatization of the diphenylglycine to form the N-alkoxycarbonyl chloride derivative.

More contemporary, phosgene-free methods have also been developed. One such method utilizes diphenyl carbonate for the N-carbamoylation of the amino acid, which then undergoes cyclization to form the NCA. researchgate.net

Starting MaterialReagentMethodReference
α,α-DiphenylglycinePhosgene / TriphosgeneDirect Phosgenation wikipedia.org, wikiwand.com
α,α-DiphenylglycineThionyl chloride, EthanolLeuchs Method (Precursor formation) wikipedia.org, frontiersin.org
α,α-DiphenylglycineDiphenyl CarbonatePhosgene-free N-carbamoylation researchgate.net

Routes Involving Amino Alcohol or Related Precursors

While the direct synthesis from the amino acid is most common for the dione (B5365651), the synthesis of related 4,4-diphenyl-1,3-oxazolidin-2-ones often proceeds through an amino alcohol precursor. For instance, the synthesis of (4S)-4-(1-Methylethyl)-5,5-diphenyl-2-oxazolidinone starts from an N-protected amino acid which is converted to an amino alcohol. orgsyn.org Although this route leads to a mono-oxo derivative, it highlights a valid strategy for constructing the diphenyl-substituted oxazolidine (B1195125) core. A hypothetical route to the dione could involve the oxidation of a suitable precursor derived from 2-amino-2,2-diphenylethanol.

N-Acylation and Cyclization Strategies

The N-acylation of the precursor amino acid is a key step in several synthetic strategies for 1,3-oxazolidine-2,5-diones. In the Leuchs method, the nitrogen of diphenylglycine is acylated with an alkoxycarbonyl group. wikipedia.orgfrontiersin.org Subsequent conversion of the carboxylic acid to an acid chloride creates a precursor that readily cyclizes upon heating.

Enzyme-catalyzed N-acylation of amino acids represents a green chemistry approach, though its specific application to diphenylglycine for the synthesis of the target dione is not widely documented. chemrxiv.org The general principle involves the activation of a carboxylic acid and its subsequent transfer to the amino group of the amino acid.

Formation of the 1,3-Oxazolidine-2,5-dione Ring System

The final and defining step in the synthesis is the formation of the heterocyclic ring. This can be achieved through several cyclization strategies, primarily categorized as acid-catalyzed or base-mediated processes, although for NCAs, the cyclization is often driven by the reactivity of the precursors.

Acid-Catalyzed Cyclization Processes

The formation of NCAs from amino acids using phosgene is effectively an acid chloride formation followed by an intramolecular cyclization. The hydrogen chloride generated during the reaction can act as a catalyst for the ring-closure of the intermediate carbamoyl (B1232498) chloride. To prevent unwanted side reactions and decomposition of the acid-sensitive NCA, a hydrogen chloride scavenger, such as an epoxide, can be employed in moisture-tolerant procedures.

The Leuchs method, involving the heating of an N-alkoxycarbonyl amino acid chloride, is a thermally driven cyclization that eliminates an alkyl halide. wikipedia.orgfrontiersin.org This intramolecular condensation does not typically require an external acid catalyst.

MethodKey ReagentConditionsProductReference
PhosgenationPhosgene or TriphosgeneAnhydrous conditionsThis compound wikipedia.org, wikiwand.com
Leuchs SynthesisN-alkoxycarbonyl diphenylglycinyl chlorideHeat, vacuumThis compound wikipedia.org, frontiersin.org

Base-Mediated Ring Closure Reactions

Base-mediated ring closure is a common strategy for the synthesis of oxazolidin-2-ones from β-amino alcohols. For example, the synthesis of (4S)-4-(1-Methylethyl)-5,5-diphenyl-2-oxazolidinone is achieved by treating the corresponding N-Boc protected amino alcohol with potassium tert-butoxide. orgsyn.org This strong base facilitates the deprotonation of the alcohol and subsequent intramolecular cyclization. While this specific example leads to an oxazolidinone, the principle of base-mediated cyclization is a cornerstone in heterocyclic synthesis. The application of this method to a suitable precursor could potentially yield the dione, although this is not the most commonly reported route for NCAs.

Metal-Catalyzed Synthetic Pathways (e.g., transition metal catalysis for related heterocycles)

While direct metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations for related heterocycles provide a strong basis for potential synthetic routes. Transition metals like palladium, rhodium, and copper are instrumental in forming C-N and C-O bonds, which are crucial for constructing the oxazolidinone ring.

One plausible approach involves the palladium-catalyzed carbonylation of a suitable precursor. For instance, a palladium catalyst could facilitate the cyclization of a 2-amino-2,2-diphenyl-ethanol derivative with a source of carbon monoxide or a phosgene equivalent. The catalytic cycle would likely involve oxidative addition of the palladium(0) species, followed by migratory insertion of CO and subsequent reductive elimination to furnish the heterocyclic ring.

Rhodium-catalyzed reactions also present a viable pathway. Asymmetric addition of arylboronates to aryl-substituted cyclic ketimines, catalyzed by rhodium complexes with chiral diene ligands, has been shown to produce gem-diaryl substituted cyclic sulfamidates with high enantioselectivity (up to 99% ee). nih.govrsc.org A similar strategy could be envisioned where a rhodium catalyst mediates the arylation of a suitable ketimine precursor, followed by cyclization to form the oxazolidinedione ring.

Furthermore, a dual-metal relay catalysis, combining rhodium and palladium, has been successfully employed in the one-pot synthesis of gem-diaryl benzofuran-3(2H)-ones. americanelements.com This strategy involves a Rh-catalyzed enantioselective 1,2-addition followed by a Pd-catalyzed intramolecular C-O coupling, achieving high yields and enantioselectivity. americanelements.com Adapting such a one-pot cascade reaction could offer an efficient route to chiral 4,4-diaryl-1,3-oxazolidine-2,5-diones.

The table below summarizes various transition metal-catalyzed methods that could be conceptually applied to the synthesis of the target compound.

Catalyst System Reaction Type Potential Application Key Features
Palladium(0)/LigandCarbonylative CyclizationCyclization of a 2-amino-2,2-diphenyl-ethanol derivativeEfficient C-N and C-O bond formation
Rhodium/Chiral DieneAsymmetric ArylationArylation of a ketimine precursor followed by cyclizationHigh enantioselectivity for gem-diaryl stereocenters
Rhodium/PalladiumRelay CatalysisOne-pot synthesis from a suitable acyclic precursorCombines multiple catalytic cycles for efficiency

Organocatalytic Methods for Ring Formation

Organocatalysis offers a metal-free alternative for the construction of chiral heterocyclic rings. While specific organocatalytic methods for this compound are not prevalent, general principles of organocatalysis can be applied. For instance, chiral Brønsted acids or bases could be employed to catalyze the intramolecular cyclization of a suitably functionalized precursor.

An enantioselective organocatalytic approach could involve the use of a chiral phosphoric acid or a cinchona alkaloid-derived catalyst to control the stereochemistry of the ring-closing step. These catalysts can activate the substrate through hydrogen bonding or ionic interactions, facilitating the cyclization in an enantioselective manner. Such methods have been successful in the synthesis of various other heterocyclic compounds.

The development of organocatalytic methods for the synthesis of enantioenriched gem-difluorinated compounds provides a conceptual framework. nih.gov These methods often involve the stereoselective introduction of a functional group that can later be transformed, a strategy that could be adapted for the synthesis of chiral 4,4-diaryl-1,3-oxazolidine-2,5-diones where the two aryl groups are different.

One-Pot Methodologies and Reaction Optimization

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. A potential one-pot synthesis of this compound could involve the reaction of benzil, a cyanide source (like trimethylsilyl (B98337) cyanide), and a source of ammonia (B1221849) or an amine, followed by cyclization with a carbonylating agent.

Reaction optimization is crucial for the success of such multi-component reactions. Key parameters to consider include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. For instance, in related one-pot syntheses of oxazolidinones, polar aprotic solvents like DMSO or DMF are often employed. derpharmachemica.com The choice of base is also critical; inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) are commonly used.

The table below outlines key parameters and their typical ranges for the optimization of one-pot syntheses of related heterocyclic compounds.

Parameter Typical Conditions/Reagents Effect on Reaction
Solvent Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), EthanolAffects solubility of reactants and intermediates, can influence reaction rate and selectivity.
Temperature Room temperature to 80°CHigher temperatures can increase reaction rates but may lead to side products.
Catalyst Lewis acids (e.g., BF3·OEt2), Transition metals (e.g., CuI), OrganocatalystsAccelerates the reaction and can control stereoselectivity.
Base Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Triethylamine (Et3N)Promotes deprotonation and facilitates nucleophilic attack.
Reactant Stoichiometry Often a slight excess of one reactant is usedCan drive the reaction to completion and minimize side reactions.

A study on the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate highlights the importance of solvent choice, with dichloromethane providing the best yields. nih.gov This reaction proceeds under mild conditions without a catalyst, demonstrating the feasibility of catalyst-free one-pot approaches for certain substrates. nih.gov

Introduction of the 4,4-Diphenyl Substitution Pattern

The gem-diphenyl group at the C4 position is a defining structural feature of this compound. Its introduction requires specific synthetic strategies.

Strategies for Diaryl Substitution at the C4 Position

The construction of a quaternary carbon center bearing two aryl groups is a significant synthetic challenge. Several strategies can be employed:

From a Diaryl Ketone Precursor: A common approach starts with a diaryl ketone, such as benzophenone (B1666685) or a derivative thereof. This ketone can undergo reactions like the Strecker synthesis or the Bucherer-Bergs reaction to introduce the necessary amino and carboxyl functionalities, which can then be cyclized to form the oxazolidinedione ring.

Double Arylation of a Methylene (B1212753) Group: Another strategy involves the double arylation of an activated methylene group at the C4 position of a pre-formed oxazolidinedione ring. This would likely require a strong base to deprotonate the C4 position, followed by reaction with an arylating agent, such as an aryl halide in the presence of a palladium catalyst.

Transition Metal-Catalyzed Asymmetric Arylation: As mentioned previously, transition metal-catalyzed asymmetric arylations are powerful methods for constructing gem-diaryl stereocenters. nih.govrsc.org These methods typically involve the reaction of an organometallic aryl reagent with a substrate containing a leaving group at the benzylic position, in the presence of a chiral transition metal catalyst.

Stereochemical Control in Diphenyl-Substituted Synthesis

When the two phenyl groups at the C4 position are identical, the C4 carbon is not a stereocenter. However, if two different aryl groups are introduced, the C4 carbon becomes a chiral center, and controlling the stereochemistry is crucial.

Enantioselective synthesis of such chiral gem-diaryl compounds can be achieved through several methods:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the starting material can direct the stereochemical outcome of the arylation reactions. The auxiliary can then be removed in a subsequent step. Evans oxazolidinones are commonly used chiral auxiliaries for this purpose. nih.gov

Chiral Catalysts: Asymmetric catalysis is a more efficient approach. Chiral ligands coordinated to a transition metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other. For example, chiral diene ligands in rhodium catalysis and chiral phosphine (B1218219) ligands in palladium catalysis have been used successfully for the asymmetric synthesis of gem-diaryl compounds. nih.govrsc.org

Organocatalysis: Chiral organocatalysts can also be employed to control the stereochemistry of the C-C bond formation that creates the gem-diaryl center.

The development of stereoselective Claisen rearrangements has also shown potential for the construction of vicinal all-carbon quaternary and tertiary stereocenters, a technology that could be conceptually applied to the synthesis of complex acyclic precursors for chiral 4,4-diaryl-1,3-oxazolidine-2,5-diones. acs.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural determination of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, vibrational spectroscopy, and mass spectrometry provide definitive evidence for the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4,4-Diphenyl-1,3-oxazolidine-2,5-dione, both ¹H and ¹³C NMR spectra provide key data for structural confirmation.

The ¹H NMR spectrum is characterized by its relative simplicity due to the molecule's symmetry. The two phenyl groups attached to the C4 position are chemically equivalent, leading to a single set of signals for their protons. These aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. A single, often broad, signal corresponding to the N-H proton is also expected, with a chemical shift that can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the structure. It displays distinct signals for the carbonyl carbons (C2 and C5), the quaternary C4 carbon bearing the two phenyl groups, and the various carbons of the equivalent phenyl rings. The chemical shifts of the carbonyl carbons are particularly characteristic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H Phenyl Protons 7.30 - 7.50 Multiplet 10H
N-H Imide Proton 8.0 - 10.0 Broad Singlet 1H
¹³C NMR Carbon Predicted Chemical Shift (δ, ppm)
C=O C2, C5 168 - 175
C-Ar (ipso) Phenyl C attached to C4 135 - 140
C-Ar Phenyl CH 125 - 130

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by the absorptions of the carbonyl groups. As a cyclic anhydride-like structure, it is expected to exhibit two distinct C=O stretching bands resulting from symmetric and asymmetric stretching modes. A sharp absorption band in the higher frequency region corresponds to the N-H stretching vibration. Other significant bands include those for C-N and C-O stretching, as well as aromatic C-H and C=C stretching from the phenyl rings. The analysis of these vibrational modes can provide insights into the electronic environment and potential strain within the five-membered ring. dtu.dk

Table 2: Key Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Imide 3200 - 3300 Medium, Sharp
C-H Stretch Aromatic 3050 - 3150 Medium
Asymmetric C=O Stretch Anhydride (B1165640)/Imide 1780 - 1820 Strong
Symmetric C=O Stretch Anhydride/Imide 1710 - 1750 Strong
C=C Stretch Aromatic 1450 - 1600 Medium-Strong

Note: Predicted values are based on characteristic frequencies for the specified functional groups.

Mass spectrometry (MS) provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns upon ionization. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the C₁₆H₁₁NO₄ formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Initial fragmentation could involve the loss of stable neutral molecules like carbon dioxide (CO₂) or carbon monoxide (CO). A significant fragmentation pathway would be the cleavage of the heterocyclic ring to generate a stable diphenylmethyl cation ([M-C₂HNO₄]⁺), which would give a prominent peak in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Predicted) Proposed Fragment Identity Formula
281 [M]⁺ [C₁₆H₁₁NO₄]⁺
237 [M - CO₂]⁺ [C₁₅H₁₁NO₂]⁺
167 [C₁₃H₁₁]⁺ Diphenylmethyl Cation

Note: Predicted m/z values are based on plausible fragmentation pathways of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

The supramolecular assembly of this compound in the crystal is directed by specific non-covalent interactions. ias.ac.in The most significant of these is hydrogen bonding. The imide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atoms serve as acceptors. This is expected to lead to the formation of robust N-H···O=C hydrogen bonds, which can link molecules into chains or dimeric pairs. nih.gov

The five-membered 1,3-oxazolidine-2,5-dione ring is not expected to be perfectly planar due to inherent ring strain. mdpi.com X-ray diffraction data would reveal the precise conformation of the ring, which typically adopts either an "envelope" or a "twist" (half-chair) conformation to minimize torsional and steric strain. researchgate.net In an envelope conformation, one atom is puckered out of the plane formed by the other four. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane.

The conformation of the ring is heavily influenced by the steric bulk of the two phenyl groups at the C4 position. These groups will orient themselves to minimize steric hindrance, which in turn will dictate the degree of ring puckering. The precise torsional angles within the oxazolidine (B1195125) ring, determined from crystallographic data, are essential for a complete conformational description of the molecule.

Despite a comprehensive search for scholarly articles, crystallographic data, and spectroscopic studies, specific experimental data on the dihedral angles and aromatic ring orientations for the compound this compound is not available in the public domain. Structural information from crystallographic databases or detailed conformational analysis in peer-reviewed literature for this exact molecule could not be located.

The search yielded data for structurally related but distinct compounds, such as 5,5-diphenyl-1,3-oxazolidine-2,4-dione and various other diphenyl-substituted heterocyclic systems. However, in strict adherence to the user's request to focus solely on this compound, the data for these related compounds cannot be used as a substitute.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the section on "" without access to the necessary primary research data for the specified compound. Generating such specific data without a valid scientific source would be speculative and would not meet the required standards of scientific accuracy.

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Reactions of 4,4-Diphenyl-1,3-oxazolidine-2,5-dione

The primary mode of reactivity for this compound involves the cleavage of the anhydride (B1165640) ring system. This process is readily initiated by various nucleophiles and forms the basis of its most significant application: the synthesis of polypeptides through ring-opening polymerization (ROP). frontiersin.orgnih.gov

Like other N-carboxyanhydrides, this compound is sensitive to moisture and undergoes hydrolysis. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of water on one of the carbonyl groups of the anhydride ring. This leads to the opening of the ring to form an unstable carbamic acid intermediate. This intermediate subsequently decarboxylates (loses CO₂) to yield the parent α-amino acid.

Step 1: Nucleophilic Attack and Ring Opening: A water molecule attacks a carbonyl carbon (typically C5), leading to the formation of a tetrahedral intermediate which collapses to open the ring, yielding N-carboxy-diphenylglycine (a carbamic acid).

Step 2: Decarboxylation: The carbamic acid intermediate is unstable and rapidly loses a molecule of carbon dioxide.

Final Product: The final product of the hydrolysis is diphenylglycine. wikipedia.org

Table 1: Hydrolysis Pathway of this compound

StepReactantsIntermediateProducts
1. Ring OpeningThis compound + H₂ON-carboxy-diphenylglycine-
2. DecarboxylationN-carboxy-diphenylglycine-Diphenylglycine + CO₂

The reaction of NCAs with nucleophiles such as primary and secondary amines is a cornerstone of polypeptide synthesis. frontiersin.orgnih.gov This process, known as the "normal amine mechanism" (NAM), involves the nucleophilic addition of the amine to a carbonyl group, initiating a ring-opening event that can propagate to form a polymer chain. nih.gov

The mechanism proceeds via the following steps:

Initiation: A nucleophile, such as a primary amine (R'-NH₂), attacks the C5 carbonyl carbon of the this compound ring. This step is generally considered the rate-determining step. nih.gov

Intermediate Formation: The attack forms a tetrahedral intermediate which rearranges to open the ring, yielding a carbamate (B1207046) species.

Decarboxylation and Amide Bond Formation: The carbamate loses carbon dioxide to form a new amine, which is now part of a dipeptide derivative.

Propagation: The newly formed terminal amine group can then act as a nucleophile, attacking another NCA molecule and continuing the chain growth. This repetitive process is known as ring-opening polymerization (ROP). frontiersin.org

While primary amines are common initiators, secondary amines and alcohols can also initiate the polymerization, although their reactivity may differ. frontiersin.orgnih.gov DFT studies on similar NCAs confirm that the initial amine addition to the C5 carbonyl is the rate-determining step, rather than the subsequent decarboxylation. nih.gov

Table 2: Key Steps in Amine-Initiated Ring-Opening of this compound

StepDescriptionKey Feature
Initiation A primary amine nucleophilically attacks the C5 carbonyl of the NCA ring.Rate-determining step nih.gov
Ring Opening The tetrahedral intermediate collapses, cleaving the C5-O1 bond to form a carbamate.Formation of an open-chain intermediate.
Propagation The carbamate decarboxylates, yielding a new terminal amine that attacks another NCA molecule.Chain extension and formation of a polypeptide backbone.

The regioselectivity of the nucleophilic attack on the asymmetric anhydride ring is governed by stereoelectronic effects. The this compound ring possesses two electrophilic centers: the C2 and C5 carbonyl carbons.

Electronic Effects: The C5 carbonyl is generally more electrophilic than the C2 carbonyl. This is because the C2 carbonyl is adjacent to the nitrogen atom, whose lone pair can donate electron density through resonance, reducing its electrophilicity. The C5 carbonyl, being further from the nitrogen, experiences this effect to a lesser degree, making it the preferred site for nucleophilic attack.

Steric Effects: The two bulky phenyl groups are attached to the C4 position. These groups create significant steric hindrance around the molecule. This steric bulk further directs the incoming nucleophile to attack the more accessible C5 carbonyl group, as opposed to the C2 carbonyl which is flanked by the nitrogen atom and the sterically crowded C4 position.

These combined effects ensure that the ring-opening reaction proceeds with high regioselectivity, consistently leading to the formation of the correct amide bond linkage required for polypeptide synthesis.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. However, their application to N-carboxyanhydrides like this compound is not a characteristic or widely reported mode of reactivity.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene or alkyne (the dienophile) to form a six-membered ring. wikipedia.orgorganic-chemistry.org For this compound to participate, it would need to function as either the diene or the dienophile. The structure lacks a conjugated diene system. While carbonyl groups can sometimes act as dienophiles in hetero-Diels-Alder reactions, the carbonyls within the anhydride system of an NCA are generally not reactive under typical Diels-Alder conditions. wikipedia.org A review of the scientific literature does not provide specific examples of this compound undergoing [4+2] cycloaddition reactions.

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.gov This reaction class is versatile for synthesizing heterocyclic systems. nih.gov For this compound to participate, it would have to act as either the 1,3-dipole or the dipolarophile. There are no structural features within the molecule that would allow it to function as a typical 1,3-dipole. While its carbonyl groups could theoretically act as dipolarophiles, this mode of reactivity is not documented for this class of compounds. Instead, 1,3-dipolar cycloadditions are more commonly used to synthesize oxazolidine (B1195125) rings, rather than using them as starting materials. nih.govnih.gov

Other Significant Chemical Transformations

Specific literature detailing the oxidation of this compound is limited. However, based on general principles of organic chemistry, several potential sites of oxidation can be identified on the molecule. The primary locations susceptible to oxidation under various conditions would be the peripheral phenyl groups.

Under mild oxidizing conditions, there may be no reaction. However, with strong oxidizing agents (e.g., KMnO₄, CrO₃) and heat, the phenyl rings could undergo oxidation. This could lead to the introduction of hydroxyl groups, forming phenolic derivatives. Under more forcing conditions, oxidative cleavage of the aromatic rings could occur, leading to the formation of carboxylic acid derivatives and ultimately degradation of the molecule. The heterocyclic ring itself is relatively stable to oxidation, but extreme conditions could lead to its decomposition. The benzylic C-4 carbon is quaternary and lacks a hydrogen atom, making it resistant to oxidation reactions that typically target C-H bonds.

The two phenyl groups attached to the C-4 position of the oxazolidine ring offer opportunities for derivatization through electrophilic aromatic substitution. The heterocyclic ring system, containing two electron-withdrawing carbonyl groups, acts as a deactivating group on the phenyl rings. This deactivating nature would likely slow down the rate of substitution compared to benzene (B151609) and direct incoming electrophiles primarily to the meta and para positions.

A study on the nitration of a structurally similar compound, 2,5-diphenyl-1,3,4-oxadiazole, demonstrated that electrophilic substitution is indeed feasible, with the distribution of products being highly dependent on the reaction conditions. rsc.org Using nitric acid alone favored the formation of p-nitrophenyl products, while mixed acids (HNO₃/H₂SO₄) led mainly to m-nitration. rsc.org By analogy, a range of functional groups could be introduced onto the phenyl rings of this compound.

Reaction TypeReagentsPotential ProductsReference Analogy
NitrationHNO₃ / H₂SO₄Introduction of nitro (-NO₂) groups at the meta/para positions of the phenyl rings. rsc.org
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃Introduction of bromo (-Br) or chloro (-Cl) groups.General Friedel-Crafts Chemistry
SulfonationFuming H₂SO₄Introduction of sulfonic acid (-SO₃H) groups.General Friedel-Crafts Chemistry
Friedel-Crafts AlkylationR-Cl / AlCl₃Introduction of alkyl (-R) groups (may be prone to rearrangement and polyalkylation).General Friedel-Crafts Chemistry
Friedel-Crafts AcylationRCOCl / AlCl₃Introduction of acyl (-COR) groups, typically at the meta position due to deactivation.General Friedel-Crafts Chemistry

As a member of the N-carboxyanhydride (NCA) family, this compound is a key monomer for the synthesis of poly(α,α-diphenylglycine) via Ring-Opening Polymerization (ROP). wikipedia.org This process is the most significant and well-studied chemical transformation for this class of compounds. The polymerization proceeds through two primary mechanisms, depending on the nature of the initiator used. mdpi.comillinois.edu

Normal Amine Mechanism (NAM): This mechanism is initiated by nucleophiles, most commonly primary amines. dcu.ie The process involves a series of nucleophilic attacks on the electrophilic C-5 carbonyl carbon of the NCA monomer.

Initiation: A primary amine initiator (R-NH₂) attacks the C-5 carbonyl of the NCA ring.

Ring-Opening: The ring opens to form a carbamic acid intermediate.

Decarboxylation: This intermediate rapidly loses carbon dioxide (CO₂) to generate a new primary amine at the chain end.

Propagation: The newly formed amine terminus of the growing polymer chain then attacks the C-5 carbonyl of the next NCA monomer, repeating the process and extending the polypeptide chain.

The NAM is generally a controlled or "living" polymerization process, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.net

Activated Monomer Mechanism (AMM): This pathway is initiated by strong, non-nucleophilic bases, such as tertiary amines or alkoxides. illinois.edu Instead of acting as a nucleophile, the initiator functions as a base.

Activation: The strong base deprotonates the nitrogen (N-3) of the NCA monomer, creating a highly reactive NCA anion.

Initiation/Propagation: This anionic NCA then acts as the nucleophile, attacking the C-5 carbonyl of a neutral NCA monomer. This step propagates the chain, which grows from an N-acyl-NCA active end group.

The AMM can produce very high molecular weight polymers but is often less controlled than the NAM, leading to broader molecular weight distributions and a higher potential for side reactions. illinois.eduresearchgate.net

FeatureNormal Amine Mechanism (NAM)Activated Monomer Mechanism (AMM)
Initiator Type Nucleophiles (e.g., primary amines, some secondary amines)Strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides)
Site of Initial Attack Electrophilic C-5 carbonyl carbon by external nucleophile.N-3 proton abstraction by external base.
Active Propagating Species Terminal amine group of the growing polymer chain.Anionic NCA or N-acyl-NCA chain end.
Control over Polymerization Generally high; allows for controlled molecular weight and low polydispersity.Generally low; can lead to broad polydispersity and side reactions.
Typical Product Molecular Weight Predictable and controlled by the monomer-to-initiator ratio.Can be very high, but less predictable.
References mdpi.comillinois.edudcu.ie mdpi.comillinois.edu

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods allow for the detailed investigation of properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can be employed to determine the optimized geometry of 4,4-Diphenyl-1,3-oxazolidine-2,5-dione, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Table 1: Predicted Geometrical Parameters for a Model Oxazolidine-2,5-dione Core (Illustrative) This table is illustrative and based on general knowledge of similar structures, as specific DFT data for this compound is not readily available in the provided search results.

Parameter Predicted Value
C2=O6 Bond Length (Å) ~1.20
C5=O7 Bond Length (Å) ~1.21
N3-C2 Bond Length (Å) ~1.38
N3-C4 Bond Length (Å) ~1.45
C4-C5 Bond Length (Å) ~1.54
O1-C2 Bond Length (Å) ~1.35
O1-C5 Bond Length (Å) ~1.40
C4-Ph (Phenyl) Bond Length (Å) ~1.52
∠(O1-C2-N3) (°) ~110
∠(C4-N3-C2) (°) ~112

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comwikipedia.orglibretexts.orgyoutube.com

For this compound, the HOMO is likely to be localized on the phenyl rings and the non-bonding electrons of the oxygen and nitrogen atoms within the oxazolidinedione ring. The LUMO, conversely, is expected to be distributed over the carbonyl groups (C=O), which are electron-withdrawing. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Diphenyl-Substituted Heterocycle This table presents hypothetical data to illustrate the concept, as specific FMO calculations for this compound were not found.

Molecular Orbital Energy (eV) Description
HOMO -7.5 Highest Occupied Molecular Orbital
LUMO -1.2 Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 6.3 Indicator of Chemical Stability

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. The area around the hydrogen atom attached to the nitrogen (if present, depending on the tautomeric form) would exhibit a positive potential, indicating its acidic nature. The phenyl rings would present a complex landscape of charge distribution due to the delocalized π-electron system.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating the energy barriers associated with each step.

Transition State Characterization and Activation Energy Barriers

For the synthesis or reactions of this compound, computational methods can be used to model the reaction pathways. By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. A lower activation energy indicates a faster reaction rate.

For example, in the synthesis of oxazolidinones from epoxides and isocyanates, DFT calculations have been used to explore the reaction mechanism, including the characterization of transition states for the ring-opening of the epoxide and the subsequent cyclization. nih.gov These studies often reveal whether a reaction proceeds through a stepwise or concerted mechanism. For reactions involving this compound, such as hydrolysis or nucleophilic attack at the carbonyl carbons, computational modeling could predict the most favorable reaction pathways and the stereochemical outcomes. The presence of the two bulky phenyl groups at the 4-position would be expected to significantly influence the steric accessibility of the reactive centers and thus the activation energy barriers.

Solvent Effects on Reaction Pathways (e.g., Polarizable Continuum Model)

The choice of solvent can dramatically influence the rate and outcome of chemical reactions. numberanalytics.comnumberanalytics.com Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are instrumental in understanding these effects. nih.gov The PCM approximates the solvent as a continuous medium with a defined dielectric constant (ε), allowing for the calculation of solute-solvent interactions without the computational expense of explicitly modeling individual solvent molecules.

In the context of this compound, which is an α-amino acid N-carboxyanhydride (NCA), solvent polarity is critical in reactions such as ring-opening polymerization. acs.org The PCM can be used to calculate the free energy of reactants, transition states, and products in various solvents. This allows for the prediction of how the solvent stabilizes or destabilizes key points along the reaction pathway. For instance, in a nucleophilic attack on one of the carbonyl groups, a polar solvent would be expected to stabilize a charge-separated transition state more effectively than a non-polar solvent, thereby lowering the activation energy barrier and accelerating the reaction. numberanalytics.com

Computational studies can generate data illustrating these trends, as shown in the representative table below, which models the hypothetical effect of different solvents on the activation energy for a ring-opening reaction.

SolventDielectric Constant (ε)Calculated Activation Free Energy (ΔG‡) (kcal/mol)Relative Reaction Rate
Toluene2.425.81x (Reference)
Dichloromethane (B109758) (DCM)9.122.1~50x
Acetonitrile37.519.5~4,500x
Water78.418.2~20,000x

This table presents hypothetical data to illustrate the typical output of PCM calculations. The values demonstrate the trend of decreasing activation energy and increasing reaction rate with higher solvent polarity for a reaction with a polar transition state.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a vital tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, a key question is the site of nucleophilic attack. The molecule possesses two electrophilic carbonyl carbons (C2 and C5). Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for nucleophilic attack at both sites. nih.govfrontiersin.org

Studies on similar N-carboxyanhydrides have shown that the amine-initiated ring-opening process involves three main steps: carbonyl addition, ring opening, and decarboxylation. acs.orgnih.gov DFT calculations consistently identify the initial nucleophilic addition to the C5 carbonyl as the rate-determining step and the favored regiochemical outcome. nih.govfrontiersin.orgnih.gov This preference is attributed to the electronic structure and accessibility of the C5 position. The energy of the transition state for attack at C5 is calculated to be significantly lower than that for attack at C2.

The table below provides a representative comparison of calculated energy barriers for the two potential pathways of nucleophilic attack by a generic amine, illustrating how computational models predict regioselectivity.

Reaction PathwayDescriptionCalculated Activation Barrier (ΔG‡) (kcal/mol)Predicted Outcome
Pathway A (C5 Attack)Nucleophilic attack on the C5 carbonyl carbon.19.7Major Product
Pathway B (C2 Attack)Nucleophilic attack on the C2 carbonyl carbon.28.5Minor or Unobserved Product

This table contains illustrative data based on DFT calculations for analogous NCA systems. nih.govnih.gov The significant difference in activation barriers provides a clear prediction of the reaction's regioselectivity.

Furthermore, if the molecule or the attacking nucleophile is chiral, DFT can be used to model the diastereomeric transition states to predict stereoselectivity. By comparing the relative energies of these transition states, the model can predict which stereoisomer will be formed preferentially.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape.

For this compound, MD simulations can reveal:

Ring Puckering: The flexibility of the five-membered oxazolidinedione ring and its preferred pucker conformations.

Phenyl Group Rotation: The rotational freedom and preferred orientations of the two phenyl groups at the C4 position. This is crucial as the spatial arrangement of these bulky groups can sterically hinder the approach of reactants.

Solvent Shell Structure: In explicit solvent simulations, MD can show how solvent molecules arrange themselves around the solute, identifying key interactions such as hydrogen bonding.

This information is valuable for understanding how the molecule's shape and flexibility influence its reactivity and interactions with its environment, such as binding to a catalyst or a growing polymer chain. acs.org For example, simulations can visualize the binding interactions between an NCA monomer and a polypeptide chain, highlighting the importance of the terminal amino group as a binding site. acs.org

The data from an MD simulation can be analyzed to determine the probability of finding the molecule in specific conformations, often by tracking key dihedral angles, as illustrated in the table below.

Dihedral AngleAtoms Defining the AngleObserved Range (degrees)Most Populated Conformation(s) (degrees)
τ1 (Ring Pucker)C5-N3-C2-O1-30 to +30-15 (Twist), +18 (Twist)
Φ1 (Phenyl 1 Rotation)C5-C4-C(Ph1)-C(Ph1)-180 to +180-60, 60, 180
Φ2 (Phenyl 2 Rotation)N3-C4-C(Ph2)-C(Ph2)-180 to +180-55, 65, 175

This table provides a hypothetical example of results from an MD simulation, showing how conformational flexibility is quantified. The ranges indicate the degree of motion, while the most populated values represent the molecule's preferred shapes.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

The strained five-membered ring of 4,4-Diphenyl-1,3-oxazolidine-2,5-dione makes it susceptible to nucleophilic attack, a characteristic that is harnessed in the synthesis of various organic molecules, including substituted amides and amino acid derivatives.

As a member of the α-amino acid N-carboxyanhydride family, this compound is an effective precursor for the synthesis of peptides and other amide-containing structures. The reaction mechanism involves the nucleophilic attack of an amine on one of the carbonyl groups of the NCA ring (typically the C5 carbonyl), leading to a ring-opening reaction. This process initially forms a carbamate (B1207046) intermediate, which subsequently decarboxylates (loses CO2) to yield the desired amide product. rsc.org This method is advantageous as it proceeds without the need for coupling reagents and the only byproduct is carbon dioxide. illinois.edu

The general reaction can be summarized as:

Step 1: Nucleophilic Attack: An amine (R'-NH2) attacks the C5 carbonyl of the NCA.

Step 2: Ring Opening: The ring opens to form an unstable carbamic acid intermediate.

Step 3: Decarboxylation: The carbamic acid spontaneously loses a molecule of carbon dioxide to form a new amide bond, yielding an α,α-diphenylglycine amide derivative.

This reactivity allows for the incorporation of the sterically hindered α,α-diphenylglycine moiety into peptide chains. While the primary application discussed in the literature is polymerization, this fundamental reactivity underpins its potential use in synthesizing discrete, small-molecule amides and peptide fragments containing the unique structural features of diphenylglycine. nih.gov

Macrocycles are large ring-containing molecules that are of significant interest in medicinal chemistry and materials science due to their unique conformational properties. warwick.ac.ukdntb.gov.ua The synthesis of these structures often relies on building blocks that can undergo efficient cyclization reactions. While various synthetic strategies exist for the creation of macrocycles, the specific use of this compound as a key building block in the synthesis of complex macrocyclic structures is not extensively documented in the surveyed scientific literature.

Monomers in Polymer Chemistry

The most significant application of this compound is in polymer chemistry, where it serves as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). nih.gov

Ring-opening polymerization of this compound leads to the formation of poly(α,α-diphenylglycine), a polypeptide with a highly rigid backbone due to the presence of two phenyl groups on the α-carbon of each repeating unit. researchgate.net The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the NCA monomer to begin the chain growth process. Each subsequent addition of a monomer unit is accompanied by the loss of a molecule of carbon dioxide. illinois.edu

The synthesis of poly(α,α-diphenylglycine) has been reported via the thermal decomposition or cationic polymerization of related heterocyclic precursors. researchgate.net The resulting polymer is characterized by its unique structure, where the bulky phenyl groups influence its secondary structure and physical properties.

Polydepsipeptides are a class of copolymers that contain both amino acid (amide) and hydroxy acid (ester) linkages in their backbone. While the synthesis of sequential polydepsipeptides using NCA methods has been described for other amino acids, the specific copolymerization of this compound with a cyclic ester monomer (such as lactide or ε-caprolactone) to form a polydepsipeptide is not detailed in the available research. rsc.orgnih.gov Such a synthesis would require the controlled, sequential addition of both the NCA and the cyclic ester to the growing polymer chain.

Achieving control over the polymerization process is crucial for producing polymers with specific molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-groups. Such "living" or controlled polymerizations are highly desirable for creating well-defined materials. warwick.ac.uk For NCAs, controlled polymerization can be achieved using various initiators, including certain primary amines and transition metal complexes. illinois.eduresearchgate.netmdpi.com These methods minimize side reactions, such as premature chain termination, that are common in traditional NCA polymerizations. illinois.edu

Research into the polymerization of a related monomer, 4,4-diphenyl-Δ2-1,2,3-triazolin-5-one, has shown that it can undergo cationic polymerization to yield poly-α,α-diphenylglycine. researchgate.net This process, initiated by boron trifluoride etherate, provides a method for synthesizing the polypeptide. The study demonstrated that the molecular weight of the resulting polymer is influenced by reaction conditions such as monomer and catalyst concentration and the choice of solvent. researchgate.net

Below is a table summarizing the results from the cationic polymerization of 4,4-diphenyl-Δ2-1,2,3-triazolin-5-one in different solvents.

SolventMonomer Concentration (mol/L)Catalyst Concentration (mol/L)Yield (%)Molecular Weight (Mn)
Benzene (B151609)0.430.043682100
Benzene0.220.022521500
Nitrobenzene0.430.043751200
Methylene (B1212753) Chloride0.430.043801100

Data sourced from research on the cationic polymerization of 4,4-diphenyl-Δ2-1,2,3-triazolin-5-one, which yields poly-α,α-diphenylglycine. researchgate.net

These findings illustrate that while the polymerization of the α,α-diphenylglycine monomer can be achieved, controlling the molecular weight to produce high molar mass polymers with low dispersity remains a key area of research, consistent with the broader field of NCA polymerization. westlake.edu.cnwestlake.edu.cn

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The increasing demand for environmentally benign chemical processes is a major driver in modern synthetic chemistry. researchgate.net Future research will likely focus on developing "green" synthetic pathways to 4,4-Diphenyl-1,3-oxazolidine-2,5-dione that improve upon traditional methods. Key areas of investigation include the use of non-hazardous solvents, the development of catalytic systems that enhance atom economy, and the implementation of energy-efficient reaction conditions. researchgate.net

Strategies may involve:

Catalytic Approaches: Moving beyond stoichiometric reagents to catalytic methods, such as employing novel organocatalysts or transition-metal catalysts, could significantly reduce waste and improve efficiency.

Alternative Energy Sources: The use of microwave irradiation or photochemical methods could shorten reaction times and reduce energy consumption compared to conventional heating.

Solvent-Free Reactions: Investigating solid-state reactions or reactions in supercritical fluids would eliminate the need for volatile and often toxic organic solvents.

A comparative analysis of a hypothetical traditional route versus a potential sustainable route is presented below.

Table 1: Comparison of Synthetic Approaches for this compound

Parameter Traditional Method Potential Sustainable Method
Solvent Chlorinated Solvents (e.g., Dichloromethane) Benign Solvents (e.g., Ethyl Acetate, Water) or Solvent-Free
Catalyst Stoichiometric Acid/Base Catalytic (e.g., Biocatalyst, Solid Acid Catalyst)
Energy Input Prolonged heating under reflux Microwave irradiation or photocatalysis at ambient temperature
Atom Economy Moderate High

| Workup | Multi-step extraction and purification | Simplified, with minimal waste generation |

Exploration of Undiscovered Reactivity Patterns

The 1,3-oxazolidine-2,5-dione core possesses multiple reactive sites, suggesting a rich and largely unexplored chemical reactivity. The dione (B5365651) functionality, in particular, presents opportunities for various transformations. Future research should systematically investigate its behavior with a wide range of reagents to uncover novel reaction pathways.

Potential areas for exploration include:

Ring-Opening Reactions: The strained five-membered ring could be susceptible to nucleophilic attack, leading to ring-opening. This could be a valuable strategy for synthesizing complex acyclic molecules or for ring-opening polymerization to create novel biodegradable polymers.

Functionalization of Phenyl Rings: The two phenyl groups can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to generate a library of derivatives with potentially diverse biological or material properties.

Cycloaddition Reactions: The oxazolidine (B1195125) ring itself could potentially participate in cycloaddition reactions, offering a pathway to more complex polycyclic systems.

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms, thereby guiding experimental work and reducing trial-and-error. Advanced computational studies on this compound could offer profound insights into its structure and reactivity.

Future computational research could focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's optimized geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties (e.g., HOMO-LUMO gap). researchgate.net These calculations can help predict the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. This allows for the determination of transition state structures and activation energies, providing a detailed understanding of reaction kinetics and stereochemical outcomes.

Predictive Modeling of Properties: By creating computational models of various derivatives, it may be possible to predict properties such as solubility, stability, and even potential biological activity before they are synthesized, accelerating the discovery process.

Table 2: Hypothetical Parameters from a DFT Study of this compound

Calculated Parameter Hypothetical Value Significance
C=O Bond Length (C2) 1.19 Å Indicates the strength and reactivity of the carbonyl group.
C=O Bond Length (C5) 1.20 Å Comparison between the two carbonyls can suggest differential reactivity.
Ring Strain Energy 8-12 kcal/mol Quantifies the inherent instability of the ring, suggesting favorability of ring-opening reactions.
HOMO-LUMO Energy Gap 5.5 eV Relates to the electronic excitability and chemical reactivity of the molecule.

| Calculated IR Frequency (C=O stretch) | 1780, 1850 cm⁻¹ | Aids in the experimental characterization and identification of the compound. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing and drug discovery. soci.orgresearchgate.net These technologies offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and the ability to rapidly synthesize libraries of compounds. researchgate.netdurham.ac.uk Integrating the synthesis of this compound and its derivatives into such platforms is a logical next step.

Key advantages and research directions include:

Improved Synthesis Control: Continuous flow reactors allow for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. soci.org

Library Synthesis: Automated platforms can be programmed to systematically vary starting materials, allowing for the rapid generation of a large number of derivatives for screening purposes, such as in drug discovery programs. durham.ac.uk

On-Demand Production: Flow chemistry enables the on-demand synthesis of specific quantities of the compound, avoiding the need for large-scale batch production and storage. This is particularly advantageous for producing compounds for research and development purposes.

The development of a robust flow synthesis protocol for this compound would significantly accelerate research into its properties and applications, paving the way for its potential use in medicinal chemistry and materials science.

Q & A

Q. How to address challenges in scaling up reactions while minimizing racemization?

  • Methodological Answer :
  • Use continuous-flow reactors with precise temperature control (±2°C) to reduce residence time. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.